molecular formula C19H22N2O B4971296 N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide

N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide

Cat. No. B4971296
M. Wt: 294.4 g/mol
InChI Key: MATMQOFRTPXKGJ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylpropanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a member of the tetrahydroisoquinoline family of compounds, which are known to exhibit a variety of biological activities.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. This has made MPTP a valuable tool for studying the mechanisms underlying Parkinson's disease and developing new treatments for the disease.
MPTP has also been studied for its potential applications in the field of drug addiction. It has been shown to produce rewarding effects in animal models, similar to those of drugs of abuse such as cocaine and amphetamine. This has made MPTP a useful tool for studying the neurobiological mechanisms underlying drug addiction and developing new treatments for addiction.

Mechanism of Action

MPTP is known to be metabolized by monoamine oxidase (MAO) to form MPP+ (1-methyl-4-phenylpyridinium), which is toxic to dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, where it interferes with mitochondrial function and leads to cell death. This mechanism of action is similar to that of the neurotoxin 6-hydroxydopamine, which is commonly used to produce Parkinson's-like symptoms in animal models.
Biochemical and Physiological Effects
MPTP has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include selective destruction of dopaminergic neurons in the substantia nigra, depletion of dopamine in the striatum, and motor deficits similar to those seen in Parkinson's disease. MPTP has also been shown to produce rewarding effects in animal models, similar to those of drugs of abuse.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a research tool. It is a well-established and widely used neurotoxin that produces selective destruction of dopaminergic neurons in the substantia nigra, making it a useful tool for studying the mechanisms underlying Parkinson's disease. MPTP has also been shown to produce rewarding effects in animal models, making it a useful tool for studying the neurobiological mechanisms underlying drug addiction.
However, there are also several limitations to the use of MPTP in laboratory experiments. MPTP is a potent neurotoxin that can be dangerous if not handled properly. It also produces a relatively rapid and irreversible destruction of dopaminergic neurons, making it difficult to study the long-term effects of Parkinson's disease. Finally, MPTP produces a relatively narrow range of effects, making it less useful for studying the broader neurobiological mechanisms underlying other neurological disorders.

Future Directions

There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurotoxicity. Another area of research is the use of MPTP as a tool for studying the neurobiological mechanisms underlying drug addiction and developing new treatments for addiction. Finally, there is a need for research on the long-term effects of MPTP-induced neurotoxicity, particularly in relation to the development of Parkinson's disease.

Synthesis Methods

MPTP can be synthesized through a multistep process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with phenylpropanoyl chloride. The resulting product is then purified through recrystallization to obtain MPTP in its final form. The synthesis method has been well-established and is widely used in research laboratories.

properties

IUPAC Name

N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-19(22)21(15-9-5-4-6-10-15)18-13-14(2)20-17-12-8-7-11-16(17)18/h4-12,14,18,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATMQOFRTPXKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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